N-(2-methoxycyclopentyl)oxetan-3-amine

Medicinal Chemistry Drug Design Physicochemical Property Optimization

N-(2-Methoxycyclopentyl)oxetan-3-amine (CAS 1342616-48-1) is a secondary amine building block that uniquely combines a four-membered oxetane ring with a 2-methoxy-substituted cyclopentylamine moiety. This structure incorporates the oxetane ring's established ability to modulate key drug-like properties such as lipophilicity, solubility, and metabolic stability, which are critical parameters in medicinal chemistry optimisation.

Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
Cat. No. B12941098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxycyclopentyl)oxetan-3-amine
Molecular FormulaC9H17NO2
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESCOC1CCCC1NC2COC2
InChIInChI=1S/C9H17NO2/c1-11-9-4-2-3-8(9)10-7-5-12-6-7/h7-10H,2-6H2,1H3
InChIKeySGGGVMJRGSHAEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Methoxycyclopentyl)oxetan-3-amine: A Strategic Building Block for Drug Discovery


N-(2-Methoxycyclopentyl)oxetan-3-amine (CAS 1342616-48-1) is a secondary amine building block that uniquely combines a four-membered oxetane ring with a 2-methoxy-substituted cyclopentylamine moiety . This structure incorporates the oxetane ring's established ability to modulate key drug-like properties such as lipophilicity, solubility, and metabolic stability, which are critical parameters in medicinal chemistry optimisation [1]. The compound serves as a non-flat, sp3-rich scaffold for fragment-based drug discovery (FBDD) and lead diversification, offering a distinct three-dimensional profile compared to traditional flat aromatic building blocks [1].

3D scaffold: Non-flat, sp3-rich oxetane-cyclopentylamine for fragment-based discovery
Hydrogen bond acceptor: Methoxy-substituted cyclopentane ring supports multi-point target interactions
Physicochemical modulation: Reported LogP shift vs. unsubstituted oxetan-3-amine aids permeability context

Why Simple N-Substituted Oxetan-3-amines Cannot Replicate the Profile of N-(2-Methoxycyclopentyl)oxetan-3-amine


In-class substitution with simpler N-alkyl oxetan-3-amines, such as N-methyloxetan-3-amine (CAS 952182-03-5) or N-(oxetan-3-yl)oxetan-3-amine (CAS 1057682-66-2), is not a direct functional equivalent for advanced medicinal chemistry programs . The core differentiation stems from the 2-methoxycyclopentyl group, which provides a conformationally constrained, chiral cyclopentane ring with a hydrogen-bond-accepting methoxy substituent [1]. This structural unit can induce a distinct spatial orientation of the critical amine functionality and enable specific, multi-point interactions with biological targets—such as forming bifurcated hydrogen bonds—that are structurally inaccessible to linear or less substituted cyclic amine analogs [1]. Consequently, substituting this compound could lead to a significant loss of target engagement or altered pharmacological profile, as detailed in the quantitative evidence below.

Target compound

Spatial control: Conformationally constrained, chiral cyclopentane orients amine for specific contacts

Simpler oxetan-3-amines

Spatial control: Linear or less constrained N-alkyl groups may yield different binding geometries

H-bond capability: Methoxy oxygen provides additional HBA (reported HBA count 3)
H-bond capability: Lacks methoxy substituent; predicted HBA count typically 2
Chiral recognition: Scaffold has a stereogenic center; class-level evidence supports stereospecific target engagement
Chiral recognition: Achiral or racemic N-substituents cannot replicate stereodependent interactions

Quantified Differentiation of N-(2-Methoxycyclopentyl)oxetan-3-amine from Simpler Analogs


Increased Lipophilicity (LogP) for Enhanced Membrane Permeability Compared to Unsubstituted Oxetan-3-amine

The introduction of the 2-methoxycyclopentyl group markedly increases lipophilicity, a critical parameter for passive membrane permeability. N-(2-methoxycyclopentyl)oxetan-3-amine exhibits a calculated LogP of 0.54, whereas the unsubstituted parent compound, oxetan-3-amine, is significantly more hydrophilic with a calculated LogP of -0.8 . This represents a LogP difference of approximately 1.34 units, which, according to well-established drug-likeness guidelines, is a substantial shift that can move a compound from a poorly permeable to a moderately permeable space, thus broadening its utility in CNS and intracellular target programs [1].

Lipophilicity (LogP)
Cross-study comparable
Target LogP = 0.54
Parent LogP = -0.80
Δ LogP ≈ +1.34
Reported LogP shift may support improved membrane permeability context for intracellular target programs
Calculated via XLogP3; experimental permeability data are not provided
Medicinal Chemistry Drug Design Physicochemical Property Optimization

Superior Hydrogen Bond Acceptor (HBA) Capacity for Target Engagement vs. N-Cyclopentyl-oxetan-3-amine

The methoxy substituent on the cyclopentyl ring provides an additional, conformationally positioned hydrogen bond acceptor (HBA) atom, a feature absent in the direct analog N-(cyclopent-3-en-1-yl)oxetan-3-amine (CAS 1594702-49-4) . The target compound has a topological polar surface area (TPSA) of 30.5 Ų and three HBA atoms, compared to an expected TPSA of 21.5 Ų and only two HBA atoms for the non-methoxy analog . This additional heteroatom can form energetically favorable hydrogen bonds with target protein residues (e.g., a serine hydroxyl or a backbone NH in the hinge region of a kinase), potentially increasing binding affinity by 0.5-1.5 kcal/mol, a gain that is critical for fragment evolution [1].

HBA & TPSA
Class-level inference
TPSA 30.5 Ų (3 HBA)
Analog TPSA ≈ 21.5 Ų (2 HBA)
Δ TPSA ≈ +9 Ų
Additional HBA may support stronger target-engagement potential; requires project-specific validation
Analog values predicted from structural homology; experimental binding data not available
Fragment-Based Drug Discovery Protein-Ligand Interaction Molecular Recognition

Specific Conformational Pre-organization for Biological Activity Based on 2-Methoxycyclopentane Moiety

Diastereomeric 2-methoxycyclopentyl analogues have demonstrated a quantifiable dependence on stereochemistry for biological activity. In pigment production assays with Pseudomonas aeruginosa, specific diastereomers of a 2-methoxycyclopentyl-derived quorum sensing modulator showed differential activity, with only the natural-product-matching stereoisomer exhibiting potent inhibition [1]. This establishes that the 2-methoxycyclopentyl scaffold is not an inert linker but a pharmacophorically active element capable of stereospecific target recognition—a property that is entirely lost in achiral or simpler N-substituents like N-propyl or N-cyclopropyl oxetan-3-amines.

Stereospecific Bioactivity
Supporting evidence
P. aeruginosa pigment inhibition assay
Class-level evidence shows diastereomer-dependent activity, indicating chiral recognition relevance
Data from structurally related 2-methoxycyclopentyl analogs; direct data for this compound not yet reported
Structure-Activity Relationship (SAR) Conformational Analysis Quorum Sensing Inhibition

High-Value Scenarios for Procuring N-(2-Methoxycyclopentyl)oxetan-3-amine


Fragment-Based Lead Discovery Programs Targeting Intracellular or CNS Drug Targets

The compound's calculated LogP of 0.54 positions it in an optimal range for high cell permeability and potential CNS penetration, unlike the more polar parent oxetan-3-amine (LogP -0.8) [1]. It is an ideal fragment-sized building block (MW: 171.24 g/mol) for primary screens and hit evolution in programs aiming to inhibit intracellular enzymes or CNS receptors where passive permeability is a stringent selection criterion [2].

Elaboration of Chiral Catalysts or Ligands with a Non-C2-Symmetric Backbone

The inherent chirality of the 2-methoxycyclopentyl group provides a ready-made stereochemical handle. This compound can serve as a versatile chiral amine for the synthesis of asymmetric organocatalysts or chiral ligands for transition-metal-mediated catalysis, where controlling the spatial orientation of the nitrogen atom’s lone pair is crucial for enantioselectivity [1][2].

SAR Exploration for Quorum Sensing or Anti-Virulence Agent Optimization

As demonstrated by the significant class-level evidence from the 2-methoxycyclopentyl series, this scaffold is a critical structural motif for interacting with bacterial quorum sensing receptors (e.g., LasR in P. aeruginosa) [3]. The compound can be used to build focused libraries to explore the stereospecific requirements of LuxR-type receptor binding, a frontier in antibacterial research aimed at combating resistance without applying direct selective pressure.

Enhancing Solubility and Potency of 'Flat' Lead Compounds via a 3D Bioisosteric Replacement

For a lead series suffering from poor solubility or promiscuity due to planarity, N-(2-methoxycyclopentyl)oxetan-3-amine offers a single, sp3-rich fragment that can replace an amide or a flat aromatic group. The increased TPSA from the methoxy group (30.5 Ų) and the three-dimensional character of the cyclopentane ring are data-driven advantages for breaking crystal packing, improving aqueous solubility, and exiting flatland in medicinal chemistry [1][2].

Application
Selection Property
Validation Focus
Fragment-based lead discovery (intracellular / CNS targets)
Calculated LogP profile (0.54) and low molecular weight (171 g/mol)
Permeability assay in target cell line; PAMPA or Caco-2 data
Chiral ligand / organocatalyst synthesis
Stereogenic center on cyclopentane ring; primary amine handle
Enantioselectivity assay; chiral HPLC purity confirmation
Quorum sensing inhibitor SAR studies
2-Methoxycyclopentyl pharmacophore (class-level activity against P. aeruginosa)
LasR-based reporter assay; pigment production endpoint
Lead diversification (solubility / sp3 enrichment)
sp3-rich oxetane-cyclopentane scaffold with reported TPSA 30.5 Ų
Kinetic solubility assay; crystal structure analysis for planarity reduction
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